2-(4-Fluoro-3-methoxyphenyl)acetonitrile
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO. It is known for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable cyanide source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-Fluoro-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research explores its potential biological activities and interactions with biological molecules.
Medicine: Studies investigate its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the fluoro and methoxy substituents on the aromatic ring can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2-(4-Fluoro-3-methoxyphenyl)acetonitrile can be compared with other similar compounds, such as:
4-Fluoro-3-methoxybenzaldehyde: A precursor in its synthesis.
4-Fluoro-3-methoxybenzonitrile: A structurally similar compound with different reactivity.
4-Fluoro-3-methoxyphenylacetic acid: An oxidation product of the compound.
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBUXMKSIMCUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005425 |
Source
|
Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850565-37-6 |
Source
|
Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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